4-Hexadecanol

Vue d'ensemble

Description

Méthodes De Préparation

4-Hexadecanol can be synthesized through several methods:

Chemical Reduction of Ethyl Palmitate: This is a common industrial method where ethyl palmitate is reduced to produce this compound.

Hydrogenation of Palmitic Acid: Another method involves the hydrogenation of palmitic acid, which is a fatty acid derived from palm oil.

Reduction of Spermaceti: Historically, this compound was first isolated by heating spermaceti, a waxy substance obtained from sperm whale oil, with potassium hydroxide.

Analyse Des Réactions Chimiques

4-Hexadecanol undergoes various chemical reactions, including:

Applications De Recherche Scientifique

4-Hexadecanol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Hexadecanol involves its interaction with lipid membranes. It acts as an emollient, providing a protective barrier on the skin and reducing water loss. In pharmaceutical formulations, it helps in stabilizing emulsions and enhancing the delivery of active ingredients .

Comparaison Avec Des Composés Similaires

4-Hexadecanol can be compared with other long-chain fatty alcohols such as:

1-Octadecanol (Stearyl Alcohol): Similar to this compound but with two additional carbon atoms, making it slightly more hydrophobic.

1-Tetradecanol (Myristyl Alcohol): Has two fewer carbon atoms than this compound, making it less hydrophobic.

1-Dodecanol (Lauryl Alcohol): With four fewer carbon atoms, it is even less hydrophobic and has different emulsifying properties.

This compound is unique due to its balance of hydrophobicity and emulsifying properties, making it versatile for various applications in cosmetics and pharmaceuticals .

Activité Biologique

4-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with significant biological activities. It is primarily used in cosmetics and pharmaceuticals, but recent studies have revealed its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

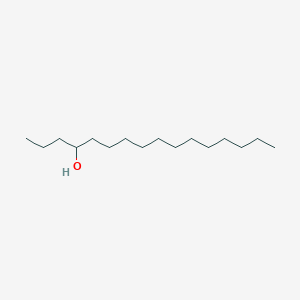

This compound has the molecular formula and a molecular weight of 242.44 g/mol. Its structure consists of a long hydrophobic carbon chain with a hydroxyl group (-OH) at one end, which contributes to its solubility characteristics and biological interactions.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage and contribute to various diseases.

Case Study: Antioxidant Assays

A study evaluating the antioxidant activity of various fatty alcohols, including this compound, utilized the DPPH radical scavenging assay. The results indicated that this compound had an IC50 value of 12.5 µg/mL, showing comparable efficacy to other known antioxidants like ascorbic acid (IC50 = 10 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid | 10 |

| Butylated Hydroxytoluene | 11.2 |

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes due to its amphiphilic nature.

Research Findings

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 0.5 mg/mL, while for Escherichia coli, it was 1 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies on HeLa (cervical cancer) cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of 15 µg/mL compared to Doxorubicin (IC50 = 13 µg/mL), indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| Doxorubicin | 13 |

The biological activities of this compound can be attributed to its ability to interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction is crucial for its antioxidant and antimicrobial functions.

Propriétés

IUPAC Name |

hexadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMILCKVYOFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275100, DTXSID70865486 | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29354-98-1, 19781-43-2 | |

| Record name | Hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.